テトラヒドロチオピラン-4-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

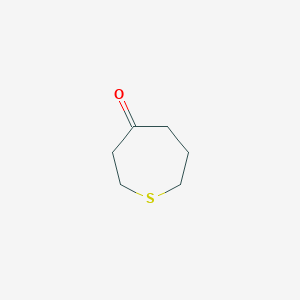

Thiepan-4-one, also known as 4-Thiepanone, is a chemical compound with the CAS Number: 22072-22-6 . It has a molecular weight of 130.21 and is typically in liquid form .

Synthesis Analysis

Thiophene-based analogs, which include Thiepan-4-one, have been synthesized by heterocyclization of various substrates . The condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Molecular Structure Analysis

The molecular structure of Thiepan-4-one is represented by the Inchi Code: 1S/C6H10OS/c7-6-2-1-4-8-5-3-6/h1-5H2 . It’s a five-membered ring made up of one sulfur as a heteroatom .

Chemical Reactions Analysis

Thiophene derivatives, including Thiepan-4-one, have been synthesized through various reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Physical And Chemical Properties Analysis

Thiepan-4-one is a liquid at room temperature . It has a molecular weight of 130.21 . More specific physical and chemical properties like melting point, boiling point, density, and refractive index are not available in the search results .

作用機序

The mechanism of action of Thiepan-4-one is not fully understood. However, it is believed that Thiepan-4-one exerts its biological activities through various mechanisms, including the inhibition of enzyme activity, the induction of apoptosis, and the disruption of cellular processes.

Biochemical and Physiological Effects:

Thiepan-4-one has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. Thiepan-4-one has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest. Additionally, Thiepan-4-one has been shown to possess antioxidant activity, which may contribute to its therapeutic potential.

実験室実験の利点と制限

The advantages of using Thiepan-4-one in lab experiments include its broad range of biological activities, its potential as an enzyme inhibitor, and its ability to induce apoptosis in cancer cells. However, the limitations of using Thiepan-4-one in lab experiments include its low solubility in aqueous solutions, its potential toxicity, and its limited availability.

将来の方向性

There are several future directions for the research and development of Thiepan-4-one. One potential direction is to investigate the structure-activity relationship of Thiepan-4-one and its derivatives to identify more potent and selective compounds. Another direction is to explore the potential of Thiepan-4-one as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of novel synthesis methods and purification techniques may improve the yield and purity of Thiepan-4-one and its derivatives.

合成法

Thiepan-4-one can be synthesized using various methods, including the reaction of 2-chloroacetyl chloride with thiourea in the presence of a base, the reaction of 2-chloroacetyl chloride with thiosemicarbazide in the presence of a base, and the reaction of 2-chloroacetyl chloride with ammonium thiocyanate in the presence of a base. The yield and purity of the synthesized Thiepan-4-one can be improved by using different reaction conditions and purification techniques.

科学的研究の応用

安定なフリーニトロキシルラジカルの調製

テトラヒドロ-4H-チオピラン-4-オンは、テトラヒドロチオピラン-4-オンを含み、安定なフリーニトロキシルラジカルを調製するための貴重な試薬です 。これらのラジカルは、独自の化学的特性により、有機化学、生物学、医学などの様々な分野で重要です。

光感受性半導体

テトラヒドロチオピラン-4-オンは、光感受性半導体の合成に使用できます 。これらの材料は、光にさらされると電気伝導率または抵抗率が変化する能力があり、太陽電池、光検出器、光電子デバイスなど、幅広い用途で使用されます。

エレクトロクロミック材料

テトラヒドロチオピラン-4-オンは、エレクトロクロミック材料の製造にも使用されます 。これらの材料は、電気的電荷のバーストが印加されると色が変化します。スマートウィンドウ、ディスプレイ、ミラーによく使用されます。

合成幼若ホルモンおよびフェロモン

テトラヒドロチオピラン-4-オン誘導体は、幼若ホルモンおよびフェロモンの合成に使用されます 。これらの合成ホルモンとフェロモンは、害虫駆除やその他の農業用途に使用できます。

天然物アナログの前駆体

テトラヒドロチオピラン-4-オンは、天然物アナログの前駆体であるポリプロピオネートフラグメントの合成に使用されます 。これらのアナログは、創薬と開発に使用できます。

癌細胞株に対する抗増殖活性

テトラヒドロチオピラン-4-オンを含むベンゾピラン-4-オンの、多剤耐性癌細胞株に対する細胞毒性剤としての生物学的意義が調べられています 。 6種類の癌細胞株のパネルに対して、有意な抗増殖活性を示しました .

抗炎症剤

テトラヒドロチオピラン-4-オンを使用して合成できるイソキサゾールは、抗炎症作用で知られています 。様々な炎症性疾患の治療に使用できます。

癌細胞増殖の阻害とアポトーシスの誘導

特にテトラヒドロチオピラン-4-オンを使用して合成された、新しいベンゾピラン-4-オン-イソキサゾールハイブリッド化合物は、癌細胞増殖の阻害とアポトーシスの誘導を介した潜在的な抗癌活性を示しています .

Safety and Hazards

Thiepan-4-one is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

thiepan-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS/c7-6-2-1-4-8-5-3-6/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCDOWQBRJYXCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCSC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22072-22-6 |

Source

|

| Record name | thiepan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

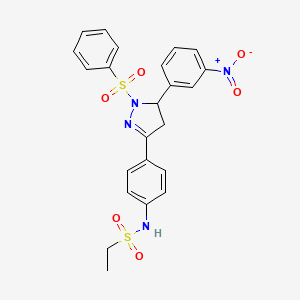

![Ethyl 4-(5-methylfuran-2-yl)-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2456329.png)

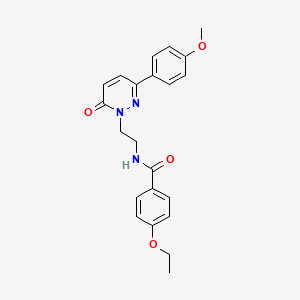

![2-(3-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2456330.png)

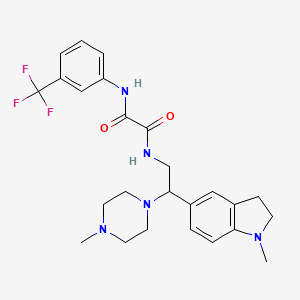

![5-[(2-Fluorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2456349.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide](/img/structure/B2456350.png)